molecular formula C5H10O2 B8448618 rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans

rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans

Cat. No.: B8448618
M. Wt: 102.13 g/mol
InChI Key: SWXDNKVUVKMURJ-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans: is a chemical compound characterized by a cyclopropane ring with two hydroxymethyl groups attached to the first and second carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans can be achieved through the thiol-Michael “click” reaction between dithiol and diacrylate monomers. This method allows for the incorporation of stereopure cis and trans isomers of 1,2-cyclopropanedimethanol .

Industrial Production Methods: Industrial production methods for this compound involve conducting a ring-closure reaction on organic dihalide and a reducing agent in an alcohol solvent under specific conditions. This process yields a solution of this compound and halide salt, which is then subjected to solid-liquid separation, filtration, and rectification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxymethyl groups and the strained cyclopropane ring .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under mild to moderate conditions, depending on the desired transformation .

Major Products: The major products formed from the reactions of this compound include various cyclopropane derivatives, such as cyclopropane carboxylic acids and cyclopropane alcohols .

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans involves its ability to undergo various chemical transformations due to the presence of the strained cyclopropane ring and hydroxymethyl groups. These structural features enable the compound to participate in a wide range of reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans include cis-1,2-Cyclopropanedimethanol, 1,4-Butanediol, and 1,2-Dimethylcyclopropane .

Uniqueness: The uniqueness of this compound lies in its rigid cyclopropane ring structure, which imparts distinct physical and chemical properties compared to other diols. This rigidity allows for precise control over the properties of the resulting polymers and materials .

Properties

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol

InChI

InChI=1S/C5H10O2/c6-2-4-1-5(4)3-7/h4-7H,1-3H2/t4-,5-/m0/s1

InChI Key

SWXDNKVUVKMURJ-WHFBIAKZSA-N

Isomeric SMILES

C1[C@H]([C@@H]1CO)CO

Canonical SMILES

C1C(C1CO)CO

Origin of Product

United States

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